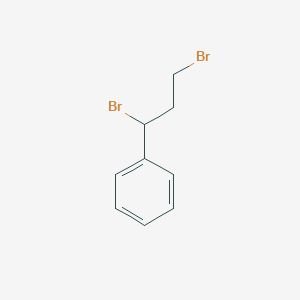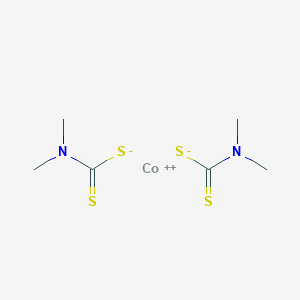
Cobalt(2+);N,N-dimethylcarbamodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt(2+);N,N-dimethylcarbamodithioate, also known as Cobalt-DMDTC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. Cobalt-DMDTC is a coordination compound that is synthesized by reacting cobalt(II) chloride with N,N-dimethylcarbamodithioate (DMDTC) in a solvent. This compound has been extensively studied for its potential applications in various fields, including biochemistry, pharmaceuticals, and analytical chemistry.
作用機序
The mechanism of action of Cobalt(2+);N,N-dimethylcarbamodithioate in biological systems is not well understood. However, it is believed that the compound interacts with metal ions and proteins in cells, leading to changes in cellular functions. Cobalt(2+);N,N-dimethylcarbamodithioate has been shown to induce apoptosis in cancer cells by inhibiting the activity of enzymes involved in cell proliferation.
生化学的および生理学的効果
Cobalt(2+);N,N-dimethylcarbamodithioate has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Cobalt(2+);N,N-dimethylcarbamodithioate has also been shown to have antioxidant properties and can protect cells from oxidative stress. However, the compound has also been shown to be toxic to normal cells at high concentrations.
実験室実験の利点と制限
Cobalt(2+);N,N-dimethylcarbamodithioate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high stability under normal laboratory conditions. However, the compound is highly toxic at high concentrations, which limits its use in certain experiments. Additionally, the compound has a low solubility in water, which can make it difficult to use in aqueous-based experiments.
将来の方向性
There are several future directions for the study of Cobalt(2+);N,N-dimethylcarbamodithioate. One potential direction is the development of new synthetic methods for the compound that can improve its solubility and reduce its toxicity. Another potential direction is the study of the compound's interactions with specific metal ions and proteins in cells, which could provide insights into its mechanism of action. Additionally, the compound could be further studied for its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
合成法
The synthesis of Cobalt(2+);N,N-dimethylcarbamodithioate involves the reaction of cobalt(II) chloride with DMDTC in a solvent such as methanol or ethanol. The reaction is carried out at room temperature, and the product is obtained by filtration and drying. The purity of the compound can be checked using analytical techniques such as infrared spectroscopy and elemental analysis.
科学的研究の応用
Cobalt(2+);N,N-dimethylcarbamodithioate has been used in various scientific research studies due to its unique properties. It has been used as a catalyst in organic synthesis reactions, as a fluorescent probe for the detection of metal ions, and as a potential anticancer agent. Cobalt(2+);N,N-dimethylcarbamodithioate has also been studied for its potential application in the treatment of Alzheimer's disease.
特性
CAS番号 |
15416-45-2 |
|---|---|
製品名 |
Cobalt(2+);N,N-dimethylcarbamodithioate |
分子式 |
C6H12CoN2S4 |
分子量 |
299.4 g/mol |
IUPAC名 |
cobalt(2+);N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/2C3H7NS2.Co/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 |
InChIキー |
XMCONMBWDXQHCA-UHFFFAOYSA-L |
SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Co+2] |
正規SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Co+2] |
同義語 |
Bis(dimethyldithiocarbamic acid)cobalt(II) salt |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



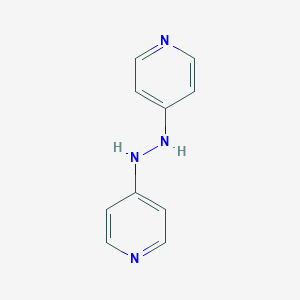
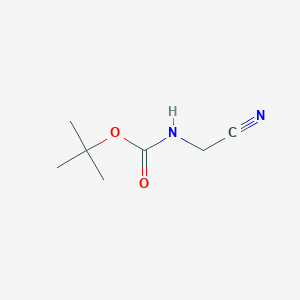
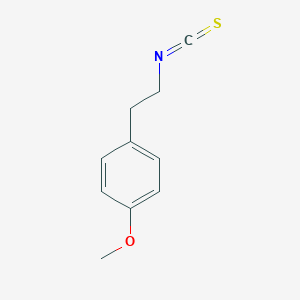
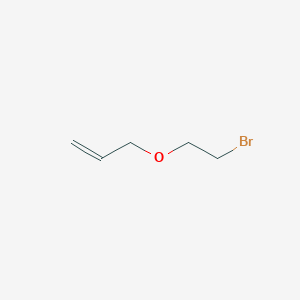
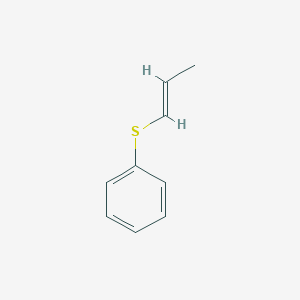
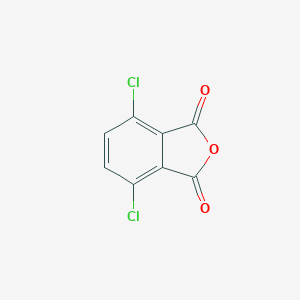
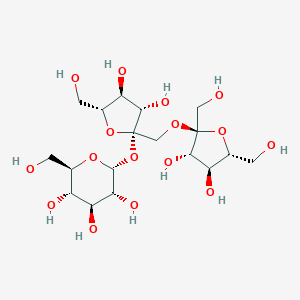
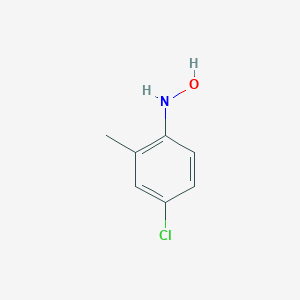
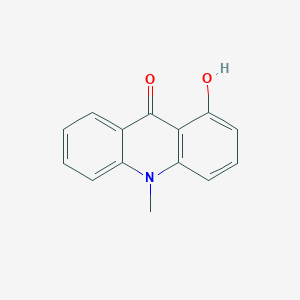
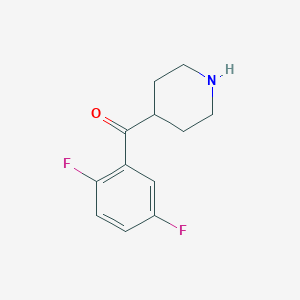
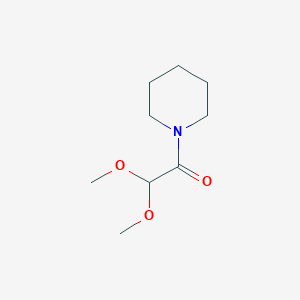
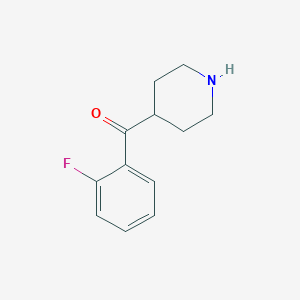
![4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B104879.png)
